![molecular formula C7H4BrIN2 B1450699 4-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 2238831-51-9](/img/structure/B1450699.png)
4-Bromo-3-iodopyrazolo[1,5-a]pyridine
Overview
Description
“4-Bromo-3-iodopyrazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1352881-82-3 . It has a molecular weight of 322.93 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . The process involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-iodopyrazolo[1,5-a]pyridine” can be represented by the InChI Code: 1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H . The SMILES string representation is Brc1nccc2[nH]nc(I)c12 .Chemical Reactions Analysis
The compound is mostly used in the Suzuki coupling reaction . In addition, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Physical And Chemical Properties Analysis
“4-Bromo-3-iodopyrazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 322.93 .Scientific Research Applications
Synthesis and Derivative Formation
1. Innovative Synthetic Routes
Research has been conducted on the development of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives, which are synthesized through various chemical reactions involving 4-Bromo-3-iodopyrazolo[1,5-a]pyridine and its analogs. These compounds have shown a range of biological activities, suggesting their utility in pharmaceutical research (Abdelriheem et al., 2017).
2. Palladium-Catalyzed Cross-Dehydrogenative Coupling
The application of palladium-catalyzed cross-dehydrogenative coupling has been demonstrated for the synthesis of bipyrazolo[1,5-a]pyridines, highlighting the method's efficiency and the functional group tolerance of the process. This approach provides a versatile tool for constructing complex heterocyclic structures, which can be foundational in developing new materials or drugs (Hsiao et al., 2022).
Biological Activity and Applications
1. Anticancer Properties
Certain derivatives of pyrazolo[1,5-a]pyridine have been evaluated for their anticancer activity, with some compounds showing significant efficacy against human breast, liver, and colon carcinoma cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (Metwally & Deeb, 2018).
2. Antibacterial Activity
New cyanopyridine derivatives synthesized from 4-Bromo-3-iodopyrazolo[1,5-a]pyridine analogs have shown promising antibacterial activity against a range of aerobic and anaerobic bacteria. Such findings highlight the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bogdanowicz et al., 2013).
Photophysical Properties
1. Fluorescence Studies
The effect of substituents on the fluorescence properties of pyrazolopyridine annulated heterocycles has been investigated, providing insights into the design of novel fluorescent materials for various applications, including sensors and organic electronics (Patil, Shelar, & Toche, 2011).
Safety And Hazards
Future Directions
Pyrazolo[3,4-b]pyridine derivatives have been identified as potential therapeutic agents due to their structural similarity to purine . They have a broad range of applications, including anti-inflammatory, anti-viral, and anti-cancer agents . Therefore, “4-Bromo-3-iodopyrazolo[1,5-a]pyridine” and its derivatives could have potential for further exploration in the field of medicinal chemistry.
properties
IUPAC Name |
4-bromo-3-iodopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLANQYSNUDZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodopyrazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



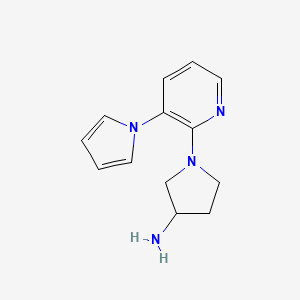
![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)

![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)
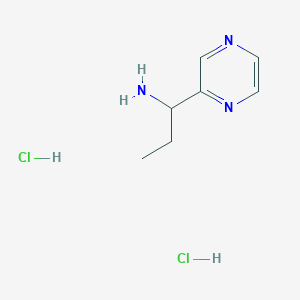

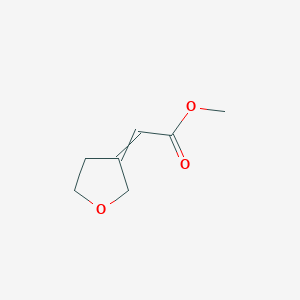


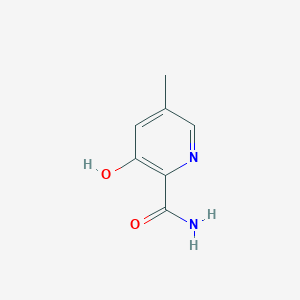
![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
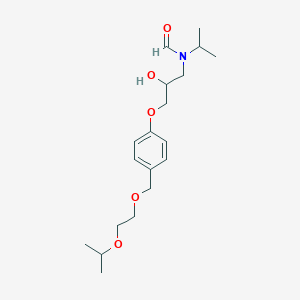
![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)